molecular formula C12H8BrClOS B14339840 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one CAS No. 105924-50-3

2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one

Cat. No.: B14339840
CAS No.: 105924-50-3
M. Wt: 315.61 g/mol
InChI Key: WSTLTRCPLCEDDD-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is an organic compound with a molecular formula of C12H8BrClOS It is a brominated derivative of thiophene, which is a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one typically involves the bromination of 1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiophenes.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or ethers.

Scientific Research Applications

2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine atoms in the compound can enhance its binding affinity to target proteins through halogen bonding interactions. Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one is unique due to the presence of both a chlorophenyl group and a thiophene ring, which can confer distinct electronic and steric properties. These features can enhance its reactivity and binding affinity in various applications, making it a valuable compound in research and industrial settings .

Properties

CAS No.

105924-50-3

Molecular Formula

C12H8BrClOS

Molecular Weight

315.61 g/mol

IUPAC Name

2-bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethanone

InChI

InChI=1S/C12H8BrClOS/c13-7-10(15)12-6-5-11(16-12)8-1-3-9(14)4-2-8/h1-6H,7H2

InChI Key

WSTLTRCPLCEDDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C(=O)CBr)Cl

Origin of Product

United States

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